N~1~,N~19~-Dihydroxynonadecanediamide
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Overview
Description
N~1~,N~19~-Dihydroxynonadecanediamide is a synthetic organic compound characterized by the presence of two hydroxyl groups and two amide groups along a nonadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~19~-Dihydroxynonadecanediamide typically involves the reaction of nonadecanedioic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired diamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~19~-Dihydroxynonadecanediamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~19~-Dihydroxynonadecanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nonadecanedioic acid derivatives.
Reduction: Formation of nonadecanediamine derivatives.
Substitution: Formation of various substituted nonadecanediamide derivatives.
Scientific Research Applications
N~1~,N~19~-Dihydroxynonadecanediamide finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N~19~-Dihydroxynonadecanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~19~-Dimethylnonadecanediamide
- N~1~,N~19~-Diethylnonadecanediamide
- N~1~,N~19~-Dihydroxyhexadecanediamide
Uniqueness
N~1~,N~19~-Dihydroxynonadecanediamide is unique due to the presence of both hydroxyl and amide groups along a long nonadecane chain. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61335-24-8 |
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Molecular Formula |
C19H38N2O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N,N'-dihydroxynonadecanediamide |
InChI |
InChI=1S/C19H38N2O4/c22-18(20-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(23)21-25/h24-25H,1-17H2,(H,20,22)(H,21,23) |
InChI Key |
ASXCYIMSYTVTGR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)NO)CCCCCCCCC(=O)NO |
Origin of Product |
United States |
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